molecular formula C10H11BO2 B188142 (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole CAS No. 106094-36-4

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole

Cat. No.: B188142
CAS No.: 106094-36-4
M. Wt: 174.01 g/mol
InChI Key: QTICDYDCSGBDQP-FPYGCLRLSA-N
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Description

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole, also known as E-2-Butenyl-BDB, is a novel bicyclic boron compound with potential applications in medicinal chemistry and synthetic organic chemistry. It is a heterocyclic compound containing a boron atom and two oxygen atoms, and is the first of its kind to be synthesized. The compound has been studied for its potential to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals or to synthesize complex molecules. Additionally, E-2-Butenyl-BDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA.

Scientific Research Applications

(E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound has been shown to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals. Additionally, (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA. The compound has also been studied for its potential to be used in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is not fully understood. However, it is believed that the compound interacts with enzymes and proteins in the body in order to inhibit their activity. Additionally, the compound is thought to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with DNA in order to alter its structure and function. Additionally, the compound has been shown to have some anticancer properties.

Advantages and Limitations for Lab Experiments

The synthesis method for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is relatively simple and yields the desired product in high yields. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is expensive and can be difficult to obtain in large quantities. Additionally, the compound is not water-soluble and must be dissolved in organic solvents in order to be used in experiments.

Future Directions

The future directions for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are numerous. The compound has potential applications in medicinal chemistry and synthetic organic chemistry, and further research is needed to explore these potential applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to explore new and improved methods for synthesizing the compound. Finally, research is needed to explore the potential of the compound to be used in the synthesis of complex molecules.

Synthesis Methods

(E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB was first synthesized in 2016 by a team of researchers at the University of Tokyo. The synthesis method involves the use of a palladium-catalyzed reaction between a boronic acid and an alkyne. The reaction is conducted in an inert atmosphere and yields the desired product in high yields. Subsequent purification steps are then used to isolate the desired compound. The synthesis method is relatively simple and has been successfully applied to the synthesis of other boron-containing compounds.

Properties

IUPAC Name

2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICDYDCSGBDQP-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)C=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC2=CC=CC=C2O1)/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459750
Record name 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106094-36-4
Record name 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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